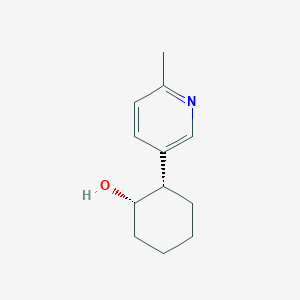
2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a cyclohexanol ring substituted with a 6-methylpyridin-3-yl group in the cis configuration. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis typically involves the cyclization of a suitable precursor under controlled conditions. One common method involves the reaction of 6-methylpyridine with cyclohexanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding cyclohexane derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(6-Methylpyridin-3-yl)cyclohexanone.
Reduction: 2-(6-Methylpyridin-3-yl)cyclohexane.
Substitution: 2-(6-Nitropyridin-3-yl)cyclohexan-1-ol, 2-(6-Bromopyridin-3-yl)cyclohexan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-(1R,2R)-2-(6-Methylpyridin-3-yl)cyclohexan-1-ol: A racemic mixture of the same compound with different stereochemistry.
2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, trans: The trans isomer of the compound.
Uniqueness
2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The cis configuration may result in different pharmacokinetic and pharmacodynamic properties compared to its trans isomer or racemic mixtures .
Eigenschaften
CAS-Nummer |
1807914-34-6; 1820575-14-1 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.274 |
IUPAC-Name |
(1S,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO/c1-9-6-7-10(8-13-9)11-4-2-3-5-12(11)14/h6-8,11-12,14H,2-5H2,1H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
QPFDXEBJHGELBE-RYUDHWBXSA-N |
SMILES |
CC1=NC=C(C=C1)C2CCCCC2O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















